molecular formula C10H12N2O B3307747 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one CAS No. 933739-77-6

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B3307747
CAS No.: 933739-77-6
M. Wt: 176.21 g/mol
InChI Key: IAZZQHWJVICMPL-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an aminoethyl group at the 1-position and a carbonyl group at the 2-position makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-nitrophenyl)ethanamine under reducing conditions. The reaction typically employs a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the indole ring.

Another method involves the condensation of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization and reduction. This method provides a straightforward approach to obtaining the desired compound with good yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indole core can interact with receptor sites, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simple amino alcohol with similar functional groups but lacks the indole core.

    1-(2-aminoethyl)piperazine: Contains an aminoethyl group but has a piperazine ring instead of an indole ring.

    Indole-3-acetic acid: A naturally occurring indole derivative with a carboxyl group at the 3-position.

Uniqueness

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one is unique due to its combination of an indole core with an aminoethyl group and a carbonyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

1-(2-aminoethyl)-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZZQHWJVICMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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